Pivalic acid, 2-methylpropyl ester
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Overview
Description
Pivalic acid, 2-methylpropyl ester, also known as iso-Butyl pivalate, is an organic compound with the molecular formula C₉H₁₈O₂. It is an ester derived from pivalic acid and 2-methylpropanol. This compound is known for its stability and resistance to hydrolysis, making it useful in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pivalic acid, 2-methylpropyl ester can be synthesized through the esterification of pivalic acid with 2-methylpropanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the equilibrium towards ester formation .
Industrial Production Methods
On an industrial scale, the esterification process is similar but often employs more efficient catalysts and continuous reaction systems to enhance yield and purity. The use of azeotropic distillation or molecular sieves can further improve the efficiency of water removal during the reaction .
Chemical Reactions Analysis
Types of Reactions
Pivalic acid, 2-methylpropyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, the ester can be hydrolyzed back to pivalic acid and 2-methylpropanol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Various nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Pivalic acid and 2-methylpropanol.
Reduction: Corresponding alcohols.
Substitution: New esters or amides depending on the nucleophile used.
Scientific Research Applications
Pivalic acid, 2-methylpropyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of stable esters.
Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to hydrolysis.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer chemistry
Mechanism of Action
The mechanism by which pivalic acid, 2-methylpropyl ester exerts its effects primarily involves its interaction with enzymes that catalyze ester hydrolysis. The ester bond is cleaved by esterases, resulting in the formation of pivalic acid and 2-methylpropanol. This process is crucial in various biological and industrial applications where controlled hydrolysis is required .
Comparison with Similar Compounds
Similar Compounds
Pivalic acid: The parent acid of pivalic acid, 2-methylpropyl ester.
2-Methylpropyl acetate: Another ester with similar structural features but derived from acetic acid.
Neopentyl glycol diacetate: An ester with two ester groups, providing different reactivity and applications
Uniqueness
This compound is unique due to its high stability and resistance to hydrolysis compared to other esters. This makes it particularly valuable in applications requiring long-term stability and minimal degradation .
Properties
CAS No. |
5129-38-4 |
---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-methylpropyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C9H18O2/c1-7(2)6-11-8(10)9(3,4)5/h7H,6H2,1-5H3 |
InChI Key |
IFVLZKSUYNTRHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C(C)(C)C |
Origin of Product |
United States |
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